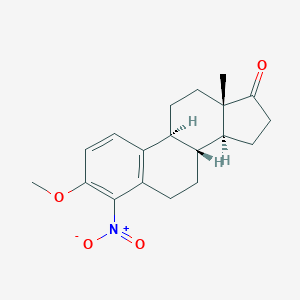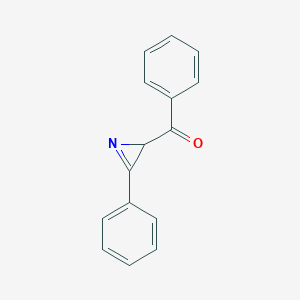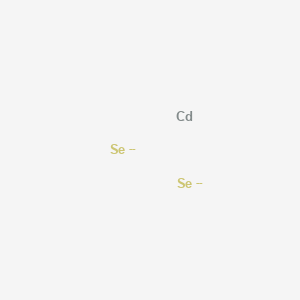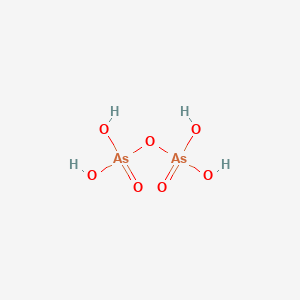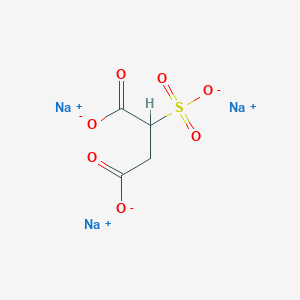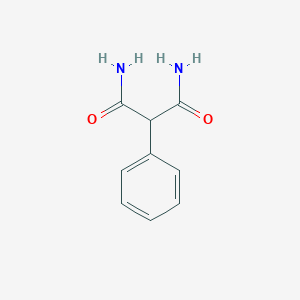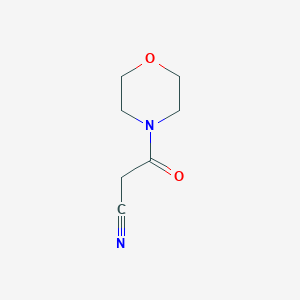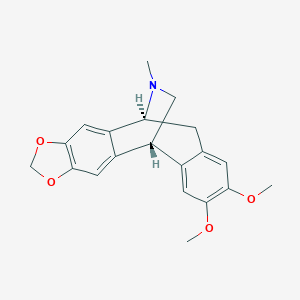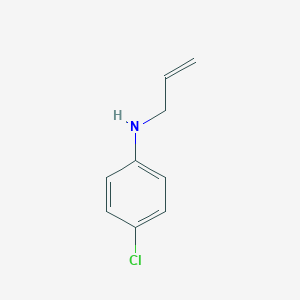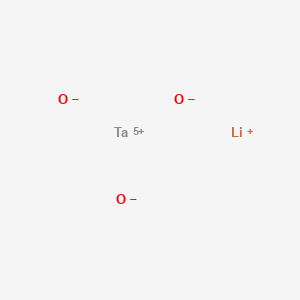
Lithium tantalum oxide (LiTaO3)
説明
Lithium tantalate (LiTaO3) is a crystalline compound known for its unique electro-optical, piezoelectric, and pyroelectric properties . It is widely used in optical applications, infrared detection, and acoustic surface wave devices . It has a high dielectric constant, high optical transparency, and good thermal stability .
Synthesis Analysis
LiTaO3 ceramics can be synthesized by hot-pressing sintering at different temperatures from 1200 to 1350 °C . The relative density of the LiTaO3 ceramics was significantly enhanced as the sintering temperature increases first and then decreased . The LiTaO3 ceramics achieved the highest relative density (98.6%) and shown homogeneous microstructure when sintered at 1300 °C .
Molecular Structure Analysis
Lithium tantalate has a trigonal crystal structure . X-ray diffraction revealed a preferentially oriented polycrystalline structure with the (102) planes of LiTaO3 being parallel to the (100) planes of Si .
Chemical Reactions Analysis
A two-stage vapor transport equilibration (VTE) has been employed to mitigate lithium deficiency in single crystals of lithium tantalate . This work details a low-temperature vapor transport infiltration (VTI) anneal step that establishes a lithium-rich surface layer in the treated samples which annihilates the intrinsic point defect complexes of congruent LiTaO3 .
Physical And Chemical Properties Analysis
Lithium tantalate has a density of 7.18 g/cm3 . It has a band gap of 3.775 eV . The dielectric properties of LiTaO3 ceramics were significantly influenced by the sintering temperatures .
科学的研究の応用
Optical Applications
Lithium tantalate (LiTaO3, or LT) crystal is widely used in optical applications . It has excellent piezoelectric, pyroelectric, and nonlinear optical properties . It is often used in non-linear optics for frequency doubling of lasers .
Infrared Detection
LiTaO3 is used in infrared detection due to its excellent pyroelectric properties . Pyroelectric detectors are devices that generate a temporary voltage when they are heated or cooled.
Acoustic Surface Wave Devices
LiTaO3 is used in acoustic surface wave devices . Its acoustic properties make it an attractive material for surface acoustic wave (SAW) devices . It is used as a substrate material for RF surface acoustic wave (SAW) filters .
Filters
LiTaO3 is widely used in filters . It has a smaller temperature frequency coefficient (TCF) than lithium niobate (LiNbO3, or LN), so it is an ideal material for manufacturing high-stability and broadband filters .
Pyroelectric Detectors
LiTaO3 is used in pyroelectric detectors . These detectors are devices that generate a temporary voltage when they are heated or cooled.
Holographic Memory Devices
LiTaO3 is used in holographic memory devices . These devices use the interference pattern between two laser beams to encode information.
Telecommunications
LiTaO3 is widely used in the fabrication of acoustic wave filters in telecommunications . The applications of LT in 5G, 6G, SAW filters, nonlinear optical devices, and waveguides are expected to provide additional breakthroughs .
Electro-Optical Modulators
LiTaO3 is well-suited for numerous applications including electro-optical modulators . These devices are used to modulate a beam of light based on the intensity of an electrical signal.
作用機序
Target of Action
Lithium tantalum oxide (LiTaO3), also known as lithium tantalate, is a crystalline compound that primarily targets optical applications, infrared detection, and acoustic surface wave devices . It is widely used in these areas due to its excellent piezoelectric, pyroelectric, and nonlinear optical properties .
Mode of Action
Lithium tantalate interacts with its targets through its unique electro-optical, piezoelectric, and pyroelectric properties . These properties allow it to convert mechanical stress into electrical charges and vice versa, making it an ideal material for various applications such as filters, pyroelectric detectors, and holographic memory devices .
Biochemical Pathways
energy conversion processes in devices where it is used. For instance, the pyroelectric effect, a property of lithium tantalate, can convert dissipated thermal energy into useful electric energy .
Pharmacokinetics
It’s worth noting that lithium ions can diffuse in lithium tantalate, a process that can be measured via confocal raman spectroscopy .
Result of Action
The result of lithium tantalate’s action is largely dependent on its application. In optical applications, it can manipulate light through its nonlinear optical properties . In acoustic surface wave devices, it can generate and detect ultrasonic waves . Furthermore, the phenomenon of pyroelectric fusion has been demonstrated using a lithium tantalate crystal, producing a large enough charge to generate and accelerate a beam of deuterium nuclei into a deuterated target, resulting in the production of a small flux of helium-3 and neutrons through nuclear fusion without extreme heat or pressure .
Action Environment
The action of lithium tantalate can be influenced by environmental factors such as temperature. For instance, the thermal stability of lithium tantalate, which is only 18 ppm in the range of 20–80°C, is better than that of lithium niobate . Additionally, the photorefractive resistance of lithium tantalate is twice that of lithium niobate , indicating that it performs better in environments with high light exposure.
Safety and Hazards
Chronic intake of lithium compounds may cause vomiting, diarrhea, ataxia, intestinal irritation, kidney injury, central nervous system depression, and drop in blood pressure . Central nervous system effects may include, slurred speech, blurred vision, dizziness, sensory loss, convulsions, and stupor .
将来の方向性
特性
IUPAC Name |
lithium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.Ta/q+1;3*-2;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQQEOHHHGGZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tantalum oxide (LiTaO3) | |
CAS RN |
12031-66-2 | |
| Record name | Lithium tantalum oxide (LiTaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium tantalum oxide (LiTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Lithium Tantalum Oxide (LiTaO3) suitable for energy harvesting?
A: LiTaO3 exhibits a strong pyroelectric effect. This means it can generate an electrical charge in response to temperature fluctuations. [, ] This property makes it a suitable candidate for scavenging energy from wasted heat sources.
Q2: How efficient is LiTaO3 in converting thermal energy to electrical energy?
A: Research indicates that the efficiency of LiTaO3 energy harvesters is influenced by factors like chopping frequency and load resistance. A study found that a 0.5mm thick LiTaO3 sample with a surface area of 19.64 cm2 achieved optimal power generation with a chopping frequency between 2Hz-6Hz and load resistance between 10MΩ-40MΩ. [] Further research explores improving conversion efficiency by developing efficient a.c./d.c. converters and implementing impedance matching techniques. []
Q3: Can the ionic conductivity of LiTaO3 be enhanced for better energy harvesting performance?
A: Yes, research has shown that ball milling LiTaO3 to a nano-scale significantly increases its Li ion conductivity, a crucial factor for efficient pyroelectric energy conversion. [] This process can increase conductivity by approximately five orders of magnitude compared to microcrystalline LiTaO3. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




